1-phenylprop-2-yn-1-one 1-phenylprop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.: 3623-15-2
VCID: VC1674684
InChI: InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H
SMILES: C#CC(=O)C1=CC=CC=C1
Molecular Formula: C9H6O
Molecular Weight: 130.14 g/mol

1-phenylprop-2-yn-1-one

CAS No.: 3623-15-2

Cat. No.: VC1674684

Molecular Formula: C9H6O

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

1-phenylprop-2-yn-1-one - 3623-15-2

Specification

CAS No. 3623-15-2
Molecular Formula C9H6O
Molecular Weight 130.14 g/mol
IUPAC Name 1-phenylprop-2-yn-1-one
Standard InChI InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H
Standard InChI Key JITPLZPWKYUTDM-UHFFFAOYSA-N
SMILES C#CC(=O)C1=CC=CC=C1
Canonical SMILES C#CC(=O)C1=CC=CC=C1

Introduction

Physical and Chemical Properties

Physical Properties

1-Phenylprop-2-yn-1-one exists as a white to yellow crystalline powder or lumps at room temperature. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 1-Phenylprop-2-yn-1-one

PropertyValueReference
CAS Number3623-15-2
Molecular FormulaC₉H₆O
Molecular Weight130.14 g/mol
Physical StateWhite to yellow powder or crystalline solid
Melting Point50-51 °C
Boiling Point213.7 °C at 760 mmHg; 70-74 °C at 2 Torr
Density1.073 g/cm³
Flash Point76.6 °C
Index of Refraction1.552
LogP1.50250
Exact Mass130.04200
PSA17.07000

The compound has moderate solubility in common organic solvents such as dichloromethane, ethanol, and diethyl ether, while it exhibits poor solubility in water .

Spectroscopic Properties

The spectroscopic analysis of 1-phenylprop-2-yn-1-one provides essential structural confirmation. The infrared spectrum shows characteristic absorption bands, including the C≡C stretching vibration (around 2100 cm⁻¹) and the strong carbonyl (C=O) stretching band (approximately 1650-1670 cm⁻¹) . The ¹H NMR spectrum displays signals for the terminal alkyne proton and aromatic protons, while the ¹³C NMR spectrum exhibits distinctive peaks for the carbonyl carbon, alkyne carbons, and aromatic carbons.

Synthesis Methods

Several methods have been developed for the synthesis of 1-phenylprop-2-yn-1-one. The most common approaches include:

Oxidation of 1-Phenyl-2-propyn-1-ol

One straightforward method involves the oxidation of 1-phenyl-2-propyn-1-ol using appropriate oxidizing agents. This alcohol precursor (CAS: 4187-87-5) can be oxidized to yield the corresponding ketone .

From Acylbromoacetylenes

As described in the literature, 1-phenylprop-2-yn-1-one can be synthesized from acylbromoacetylenes through various transformations. This approach is particularly useful for the preparation of 2-acylethynylpyrroles, which are important intermediates in heterocyclic chemistry .

Elimination Reactions

The preparation of 1-phenylprop-2-yn-1-one can also be achieved through elimination reactions from 2,3-dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one using appropriate bases such as triethylamine in benzene. This method was described in experimental procedures for crystal structure determination .

Table 2: Synthesis Methods for 1-Phenylprop-2-yn-1-one

MethodKey ReagentsConditionsYieldReference
Oxidation of 1-phenyl-2-propyn-1-olOxidizing agents (not specified)Room temperatureNot reported
From acylbromoacetylenesPyrroles and acylbromoacetylenesAlumina, 20-25 °C, 2hVariable
Elimination reaction2,3-dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one, triethylamineBenzene, room temperature, 24hNot reported

Chemical Reactions

The presence of both a carbonyl group and a triple bond makes 1-phenylprop-2-yn-1-one a highly reactive compound capable of participating in various chemical transformations.

Reaction with Guanidine

1-Phenylprop-2-yn-1-one reacts with guanidine nitrate to form pyrrole-aminopyrimidine ensembles. This cyclocondensation reaction proceeds efficiently under heating (110-115 °C, 4 h) in the KOH/DMSO system, yielding up to 91% of the desired products. The reaction involves nucleophilic addition of guanidine to the triple bond of the propynone, followed by intramolecular cyclization and water elimination .

The proposed mechanism involves:

  • Nucleophilic addition of guanidine to the triple bond

  • Intramolecular cyclization with participation of the carbonyl group

  • Elimination of water from the intermediate 3,4-dihydropyrimidin-4-ol

Reaction with Pyrazole

1-Phenylprop-2-yn-1-one readily reacts with 1H-pyrazole in solid Al₂O₃ at room temperature to form 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. This reaction occurs with a 2:1 ratio of pyrazole to propynone, yielding the product in 52% yield after 24 hours. The product has been characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, X-ray diffraction, and elemental analysis .

Chalcogen Baylis-Hillman Reaction

1-Phenylprop-2-yn-1-one participates in the chalcogen Baylis-Hillman reaction, which is mediated by TiCl₄ and Me₂S. This reaction leads to the formation of (Z,E-chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-ones through a tandem α-hydroxyethynylation/β-chlorination process .

Cycloaddition Reactions

The alkyne functionality in 1-phenylprop-2-yn-1-one makes it suitable for various cycloaddition reactions, including the formation of heterocyclic compounds. The compound's reactivity toward cycloaddition is enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the triple bond and facilitates nucleophilic attack .

Table 3: Key Reactions of 1-Phenylprop-2-yn-1-one

Reaction TypeReagentsConditionsMajor ProductsYieldReference
CyclocondensationGuanidine nitrate, KOHDMSO, 110-115 °C, 4hPyrrole-aminopyrimidine ensemblesUp to 91%
Addition1H-pyrazoleAl₂O₃, room temperature, 24h1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one52%
Chalcogen Baylis-HillmanTiCl₄, Me₂SNot specified(Z,E-Chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-onesNot reported

Applications and Research Significance

Synthetic Building Block

1-Phenylprop-2-yn-1-one serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its reactivity allows for the preparation of various nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds .

Pharmaceutical Research

The products derived from 1-phenylprop-2-yn-1-one, such as pyrrole-aminopyrimidine ensembles, have pharmaceutical potential. These compounds may exhibit biological activities that could be exploited in drug development .

Materials Science

The alkynyl ketone functionality in 1-phenylprop-2-yn-1-one makes it relevant for materials science applications, particularly in the synthesis of conjugated systems with interesting electronic and optical properties .

CategoryInformationReference
Storage Temperature2-8 °C
FormLumps or crystalline powder
Potential HazardsMay cause irritation to skin, eyes, and respiratory system
Flash Point76.6 °C
Recommended PPEGloves, safety glasses, lab coat, adequate ventilation

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